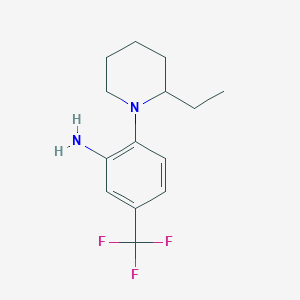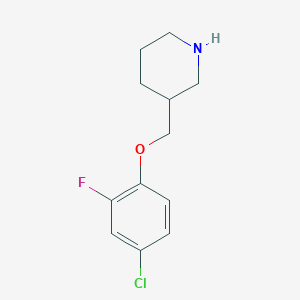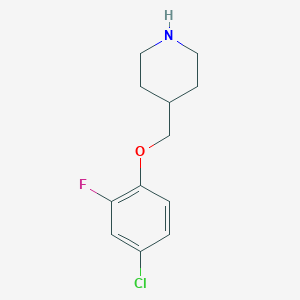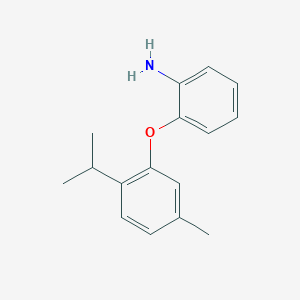![molecular formula C12H17NO B3171401 3-[(3-Methylphenoxy)methyl]pyrrolidine CAS No. 946682-22-0](/img/structure/B3171401.png)
3-[(3-Methylphenoxy)methyl]pyrrolidine
Descripción general
Descripción
“3-[(3-Methylphenoxy)methyl]pyrrolidine” is a biochemical used for proteomics research . It has a molecular formula of C12H17NO .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery The pyrrolidine ring, which is central to the structure of “3-[(3-Methylphenoxy)methyl]pyrrolidine,” is highlighted for its versatility in drug discovery due to its saturated scaffold that allows for efficient exploration of pharmacophore space. This structure contributes significantly to the stereochemistry and three-dimensional (3D) coverage of molecules, enhancing their biological activity. The review by Li Petri et al. (2021) discusses the bioactive molecules characterized by the pyrrolidine ring and its derivatives, emphasizing the importance of stereochemistry and the spatial orientation of substituents in determining the biological profile of drug candidates. This work serves as a guide for the design of new pyrrolidine compounds with various biological profiles, including potential applications in treating human diseases (Li Petri et al., 2021).
Pyrrolidinophenone Derivatives in Biological Fluids Although not directly related to “this compound,” the analysis of pyrrolidinophenone derivatives in biological fluids, as discussed by Synbulatov et al. (2019), demonstrates the significance of pyrrolidine derivatives in toxicological studies. This research outlines the biotransformation trends and analytical techniques for detecting these derivatives in biological samples, providing insight into the broader implications of pyrrolidine-based compounds in pharmacology and toxicology (Synbulatov et al., 2019).
P2X Receptor Antagonists Marucci et al. (2019) review the discovery of P2X3 and P2X2/3 receptor antagonists, highlighting the role of phenoxy-diaminopyrimidines and imidazo-pyridines in clinical trials for treating conditions like chronic cough. The involvement of pyrrolidine derivatives in the development of these antagonists underscores their therapeutic potential in addressing pain-related diseases through the modulation of purinergic receptors (Marucci et al., 2019).
Direcciones Futuras
The future directions in the research of “3-[(3-Methylphenoxy)methyl]pyrrolidine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
3-[(3-methylphenoxy)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(7-10)14-9-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVYOOOKHCYDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B3171342.png)
![4-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B3171345.png)


![C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine](/img/structure/B3171364.png)
![2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B3171379.png)

![Methyl 2-[4-(2-aminophenoxy)phenyl]acetate](/img/structure/B3171399.png)


![2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline](/img/structure/B3171419.png)

